molecular formula C13H15NO4 B009630 Methyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-81-0

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No. B009630
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate involves intricate processes that contribute to its structural complexity and potential applications. Key studies demonstrate the synthesis of related morpholine derivatives using different methodologies. For instance, the synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate through rhodium(II) acetate catalyzed O–H and N–H carbene insertion indicates the versatility of morpholine derivatives in chemical synthesis (Trstenjak, Ilaš, & Kikelj, 2013). Additionally, the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts showcases the potential for precision in generating specific morpholine scaffolds (Dong et al., 2020).

Molecular Structure Analysis

The molecular structure of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and its derivatives has been extensively studied using various analytical techniques. For example, the synthesis and crystal structure analysis of related compounds have been characterized by X-ray diffraction, demonstrating their complex geometries and confirming the effectiveness of synthetic strategies (Murthy et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving Methyl 4-benzyl-5-oxomorpholine-3-carboxylate and its analogs highlight the reactivity and functional versatility of these compounds. The studies on the diastereoselective synthesis of 3,4-Benzomorphan derivatives via tandem [5 + 1]/Hemiaminalization of (2-Aminoaryl)divinyl ketones underline the potential of morpholine derivatives in creating complex and biologically relevant structures (Li et al., 2016).

Physical Properties Analysis

The physical properties of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug development. Studies on the crystal structures of various morpholine derivatives provide insight into their stability and potential interactions in biological systems (Cleetus et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of Methyl 4-benzyl-5-oxomorpholine-3-carboxylate, are fundamental for its utility in synthesis and potential pharmacological activities. Research on the synthesis and vibrational spectra investigation of novel compounds showcases the chemical diversity achievable with morpholine scaffolds and their electronic and structural properties (Adaikalaraj et al., 2018).

Scientific Research Applications

Synthesis and Bioactive Compound Development

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Research has shown its utility in creating new compounds for pharmaceutical interest. A notable example is the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion (Trstenjak, Ilaš, & Kikelj, 2013). Another study focused on synthesizing factor Xa inhibitor rivaroxaban analogs with potential dual antithrombotic activity, highlighting the compound's role in the development of antithrombotic agents (Trstenjak, Ilaš, & Kikelj, 2013).

Chemoselective Reduction in Appetite Suppressant Synthesis

Chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives under various metal hydride reducing conditions has been explored for the unambiguous synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants. This process emphasizes the compound's role in synthesizing specific appetite suppressants (Brown & Foubister, 1989).

Crystal Structure Analysis and Potential Bioactive Agent

The compound has also been analyzed for its crystal structure and potential as a bioactive agent. A study involving the synthesis of 4-benzyl-5-oxomorpholine-3-carbamide included single crystal X-ray diffraction and various spectroscopic methods. The analysis revealed insights into its molecular geometry, electronic properties, and potential reactive sites, suggesting its application in various biological and chemical studies (Murthy et al., 2017).

Role in Synthesis of Polysubstituted Derivatives

The synthesis of polysubstituted 5-oxomorpholin-2-carboxylic acids, including transformations of the carboxylic group, was explored, highlighting the compound's utility in creating diverse molecular structures for potential pharmaceutical applications (Burdzhiev et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543339
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

CAS RN

106910-81-0
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106910-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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